molecular formula C28H29N3O2 B11049091 4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B11049091
M. Wt: 439.5 g/mol
InChI Key: KXTLPTYOKACYIZ-UHFFFAOYSA-N
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Description

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that features a benzodiazole ring, a pyrrolidinone moiety, and a phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxypropyl Group: This step involves the reaction of the benzodiazole intermediate with 4-methylphenoxypropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinone Moiety: The final step involves the cyclization of the intermediate with 3-methylphenylacetic acid under basic conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and benzodiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The benzodiazole ring is known to interact with GABA receptors, while the phenoxypropyl group may enhance its binding affinity. The pyrrolidinone moiety can modulate the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
  • 1-benzyl-4-{1-[3-(4-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness

4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(3-METHYLPHENYL)PYRROLIDIN-2-ONE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a benzodiazole ring, phenoxypropyl group, and pyrrolidinone moiety is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

4-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O2/c1-20-11-13-24(14-12-20)33-16-6-15-30-26-10-4-3-9-25(26)29-28(30)22-18-27(32)31(19-22)23-8-5-7-21(2)17-23/h3-5,7-14,17,22H,6,15-16,18-19H2,1-2H3

InChI Key

KXTLPTYOKACYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC(=C5)C

Origin of Product

United States

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